REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:13][CH:12]([C:14](=[O:18])[CH:15]([CH3:17])[CH3:16])[CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].C(=O)([O-])O>C(O)C>[C:3]([O:7][C:8]([N:10]1[CH2:11][CH:12]([CH:14]([OH:18])[CH:15]([CH3:16])[CH3:17])[CH2:13]1)=[O:9])([CH3:6])([CH3:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
237 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C(C(C)C)=O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for further 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to give the crude product as yellow oil
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Si—PCC, ethyl acetate: cyclohexane: gradient 0:100 to 40:60)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C(C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |